Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde
Overview
Description
Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde is a chemical compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their electron-accepting properties and are widely used in various scientific fields, including organic electronics, photovoltaics, and as fluorescent sensors . The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde typically involves the reaction of 4,7-dibromo-benzo[c][1,2,5]thiadiazole with a formylating agent under specific conditions . One common method involves the use of Vilsmeier-Haack reaction, where the dibromo compound is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at the 4 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde is primarily based on its electron-accepting properties. The compound interacts with electron-donating molecules, forming donor-acceptor complexes that can participate in various photophysical and photochemical processes . These interactions are crucial for its applications in organic electronics and fluorescent sensing .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]thiadiazole: Another thiadiazole derivative with similar electron-accepting properties but different structural arrangement.
4,4’- (Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: A compound with aniline groups attached to the benzo[c][1,2,5]thiadiazole core, used in similar applications.
8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): A derivative with quinoline groups, known for its luminescent properties.
Uniqueness
Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical modifications and applications. Its strong electron-accepting nature and ability to form stable donor-acceptor complexes make it particularly valuable in organic electronics and fluorescent sensing .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4,7-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S/c11-3-5-1-2-6(4-12)8-7(5)9-13-10-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBXHVFFGPEWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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